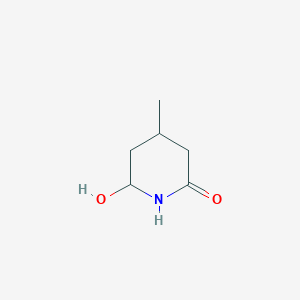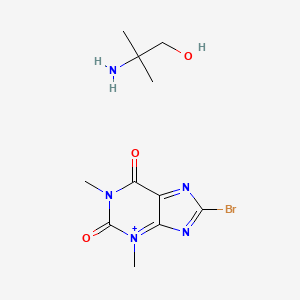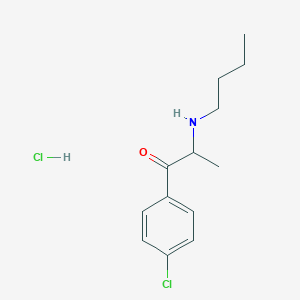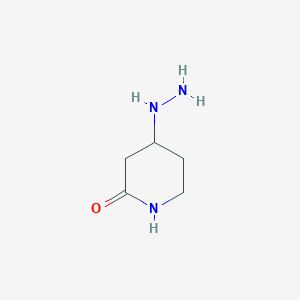
4-Hydrazinylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinylpiperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a hydrazine group at the fourth position and a ketone group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine with 2-piperidone in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinylpiperidin-2-one involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors.
Comparación Con Compuestos Similares
Piperidine: A basic nitrogen-containing heterocycle.
2-Piperidone: A ketone derivative of piperidine.
Hydrazine: A simple diamine with two nitrogen atoms.
Uniqueness: 4-Hydrazinylpiperidin-2-one is unique due to the presence of both a hydrazine group and a ketone group within the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
4-hydrazinylpiperidin-2-one |
InChI |
InChI=1S/C5H11N3O/c6-8-4-1-2-7-5(9)3-4/h4,8H,1-3,6H2,(H,7,9) |
Clave InChI |
ZGWHMQIRCCFGON-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CC1NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


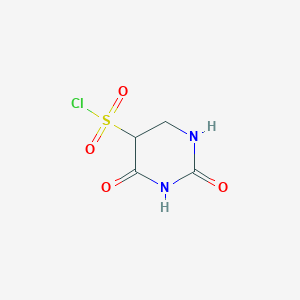


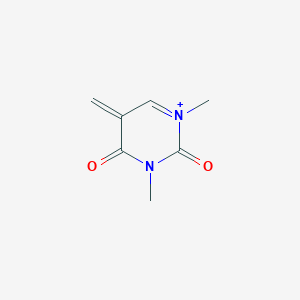
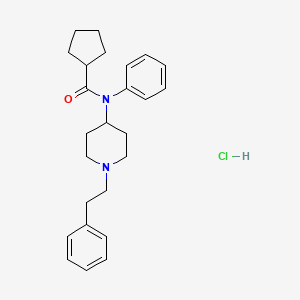

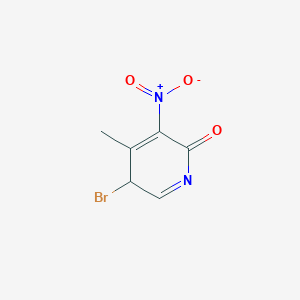
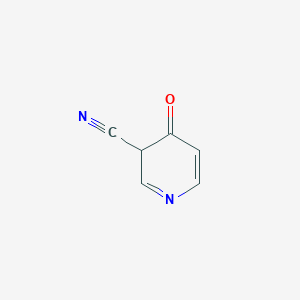

phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)
